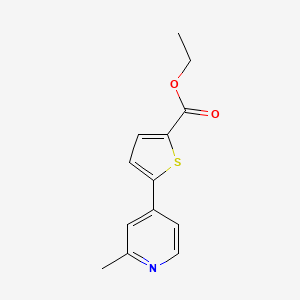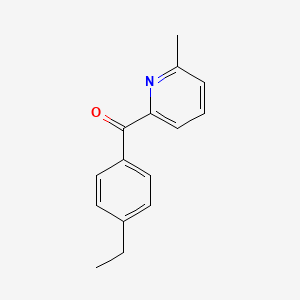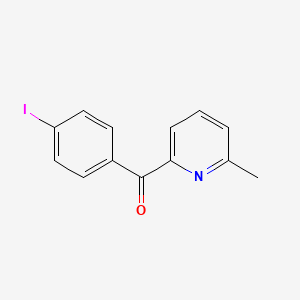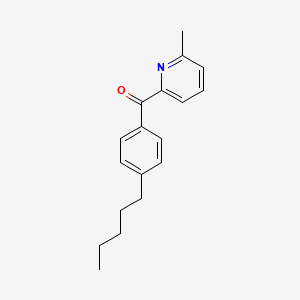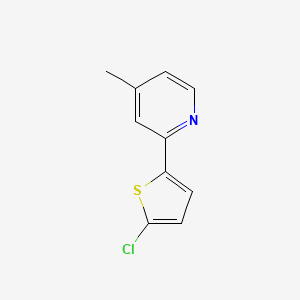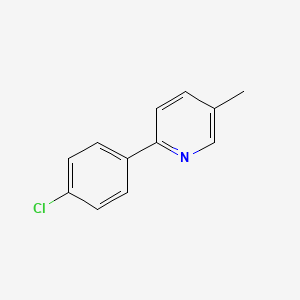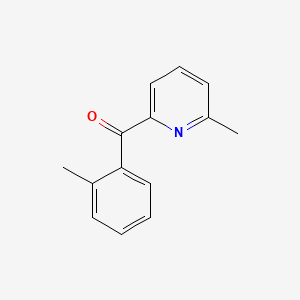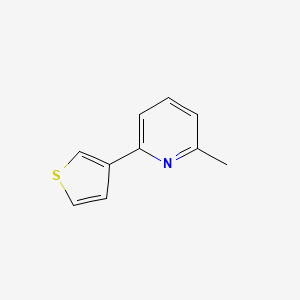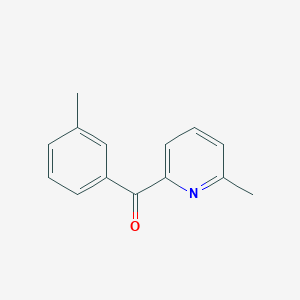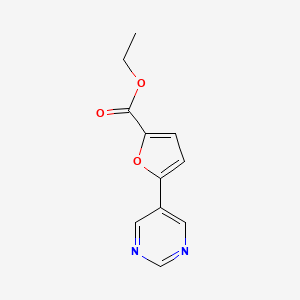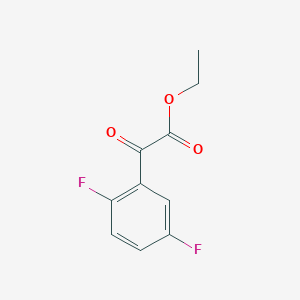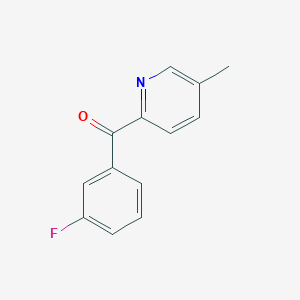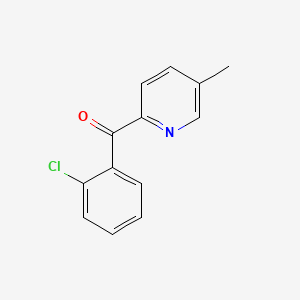
2-(2-Chlorobenzoyl)-5-methylpyridine
Vue d'ensemble
Description
“2-(2-Chlorobenzoyl)-5-methylpyridine” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocycle, and a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorobenzoyl)-5-methylpyridine” would likely involve a pyridine ring substituted with a methyl group and a 2-chlorobenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chlorobenzoyl)-5-methylpyridine” would depend on its molecular structure. For example, compounds with similar structures, like 2-chlorobenzoyl chloride, are considered hazardous and can cause severe skin burns and eye damage .Applications De Recherche Scientifique
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chlorobenzoyl chloride is used in organic synthesis . It serves as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc . It’s also used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
- Results or Outcomes : The outcomes would be the synthesis of the desired compounds, such as clotrimazolc, p-chlorobenzoic acid, or trichloro-acaricide .
Application in Photo-induced Reductive Heck Cyclization
- Scientific Field : Photochemistry
- Summary of the Application : A direct photo-induced reductive Heck cyclization of indoles has been described for the efficient preparation of polycyclic indolinyl compounds .
- Methods of Application : The method involves the use of UVA/blue LEDs in the reductive Heck cyclization of indoles, without the use of a photocatalyst or photosensitizer . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .
- Results or Outcomes : The method can be used to prepare polycyclic compounds and perform the functionalization of natural product analogues in moderate to good yields . Mechanistic experiments, including time-resolved absorption spectroscopy, support the formation of radical intermediates in the photo-induced dearomatization reaction .
Application in Preparation of Carboxylic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
- Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .
Application in Ferrocene-Based Electrocatalysts
- Scientific Field : Electrochemistry
- Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
- Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
- Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Application in Preparation of Carboxylic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
- Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .
Application in Ferrocene-Based Electrocatalysts
- Scientific Field : Electrochemistry
- Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
- Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
- Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGSNSBXZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



